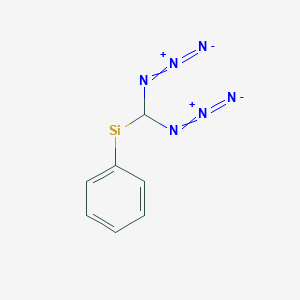

Diazidomethylphenylsilane

Description

Properties

CAS No. |

30540-34-2 |

|---|---|

Molecular Formula |

C7H6N6Si |

Molecular Weight |

202.25 g/mol |

InChI |

InChI=1S/C7H6N6Si/c8-12-10-7(11-13-9)14-6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

OEFVZUSGFRWBOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si]C(N=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Scalability Considerations for Research Applications

When moving from a small-scale synthesis to producing larger quantities of diazidomethylphenylsilane for research purposes, several factors must be taken into account to ensure safety, efficiency, and reproducibility.

The synthesis of diazido compounds, including this compound, presents inherent safety challenges due to the energetic nature of the azide (B81097) functional group. On a research scale, meticulous attention to safety protocols is paramount. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and blast shields, and avoiding friction, shock, or static discharge that could initiate decomposition.

For larger research-scale preparations, the introduction of flow chemistry offers a significantly safer alternative to traditional batch processing. In a flow reactor, small volumes of reactants are continuously mixed and reacted in a controlled environment. This minimizes the amount of energetic material present at any given time, thereby reducing the potential hazard in case of an unexpected event. Furthermore, the superior heat and mass transfer in flow systems allows for better temperature control, which is critical for managing potentially exothermic azidation reactions.

Reactivity and Mechanistic Investigations of Diazidomethylphenylsilane

Azide (B81097) Reactivity Patterns in Diazidomethylphenylsilane

The two azide moieties on the silicon atom are the primary centers of reactivity in this compound. Their chemical behavior is influenced by the silicon center and the attached organic substituents, leading to distinct patterns in thermal, photochemical, and ionic reactions.

The thermal decomposition of organic azides is a well-established process that typically proceeds with the extrusion of dinitrogen (N₂) gas to generate a highly reactive nitrene intermediate. While specific thermogravimetric data for this compound is not extensively reported, the general mechanism for azide decomposition provides a framework for its expected behavior. Heating the molecule provides the activation energy necessary to break the N-N₂ bond.

The decomposition is expected to occur in a stepwise manner, where one azide group decomposes first, followed by the second at potentially higher temperatures. This process would generate transient silyl-nitrene intermediates. The stability and subsequent reaction pathways of these nitrenes are influenced by the silicon atom. High-temperature processing in the presence of air can lead to complex, oxidation-induced degradation pathways. nih.gov In an inert atmosphere, the primary decomposition pathway involves the loss of nitrogen. nih.gov

Table 1: Expected Thermal Decomposition Steps

| Step | Reactant | Conditions | Intermediate | Gaseous Byproduct |

|---|---|---|---|---|

| 1 | This compound | Heat (Δ) | Azido(nitreno)methylphenylsilane | N₂ |

Photolysis provides an alternative, often milder, method for generating nitrene intermediates from azides. researchgate.net Upon absorption of ultraviolet light, this compound is expected to undergo photochemical decomposition, extruding nitrogen gas to form a silyl-nitrene. This process is central to applications like photoaffinity labeling. researchgate.net The direct generation of nitrenes through photoirradiation allows for the formation of new carbon-nitrogen bonds. researchgate.net

The photolysis of azides can produce nitrenes in either a singlet or a triplet spin state, which exhibit different reactivities. semanticscholar.org

Singlet Nitrenes: These species are often involved in concerted reactions, such as insertions into C-H bonds or stereospecific additions to alkenes to form aziridines. semanticscholar.org

Triplet Nitrenes: These behave more like diradicals and tend to undergo stepwise radical-type reactions. nih.gov Using photosensitizers can selectively generate triplet nitrenes, which, for example, react selectively with alkenes to afford aziridines without competitive side reactions like allylic amination. semanticscholar.orgnih.gov

The generation of these transient nitrenes from this compound under photochemical conditions opens pathways for subsequent intramolecular rearrangements or intermolecular reactions, such as aziridination of olefins. semanticscholar.orgnih.gov

The azide functional group can exhibit both nucleophilic and electrophilic properties, depending on the reaction partner and conditions.

Nucleophilic Character: The azide anion (N₃⁻) is an excellent nucleophile, often more so than amines. masterorganicchemistry.commasterorganicchemistry.com This high nucleophilicity is attributed to having multiple lone pairs in a small volume, which increases the probability of a productive collision with an electrophile. masterorganicchemistry.com In the context of this compound, while the azide groups are covalently bonded and neutral, the terminal nitrogen atom retains a lone pair and can act as a nucleophile. It can participate in reactions such as nucleophilic substitution or the opening of epoxides. masterorganicchemistry.comlibretexts.org

Electrophilic Character: Conversely, the central nitrogen atom of the azide group is electron-deficient and can act as an electrophile, particularly when the azide is activated. For instance, studies have shown that a nucleophilic azide can attack an electrophilically activated organic azide, leading to the formation of complex polynitrogen species. nih.gov An electrophile is characterized as an electron-poor atom that becomes a target for an electron-rich species. libretexts.orgallen.in Factors like positive charge or the presence of electron-withdrawing groups enhance electrophilicity. allen.in

Cycloaddition Reactions of this compound

The most prominent and widely used reaction of organic azides is the [3+2] cycloaddition with alkynes to form stable triazole rings. As a diazide, this compound serves as a bifunctional reagent capable of linking two alkyne-containing molecules.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and tolerance of various functional groups. rsc.orgnih.gov The reaction exclusively produces the 1,4-disubstituted triazole regioisomer. nih.govcsic.es In this reaction, this compound can act as a bifunctional linker or crosslinker. It can react with two equivalents of a terminal alkyne in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) source like CuSO₄ and a reducing agent such as sodium ascorbate. interchim.fr The use of bifunctional azides opens broad opportunities for synthesizing polyfunctional molecules or for bioconjugation applications. rsc.org

Table 2: Representative CuAAC Reaction Using this compound

| This compound | Alkyne Reactant (2 equiv.) | Catalyst System | Product |

|---|---|---|---|

| Propargyl alcohol | CuSO₄, Sodium Ascorbate | 1,1'-(methyl(phenyl)silanediyl)bis(4-(hydroxymethyl)-1H-1,2,3-triazole) |

A significant advancement for biological applications was the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which proceeds without a cytotoxic copper catalyst. chempep.cominterchim.fr This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which has a high ring strain (approx. 18 kcal/mol). sigmaaldrich.com The release of this strain provides the driving force for a rapid cycloaddition with an azide at ambient temperatures. chempep.comsigmaaldrich.com

The bioorthogonality of the azide and cyclooctyne groups ensures that the reaction is highly selective within complex biological environments. chempep.com this compound can be used in SPAAC to crosslink two molecules functionalized with a strained alkyne. This copper-free approach is ideal for applications in living systems or for modifying sensitive biomolecules where metal catalysts could be detrimental. nih.govrsc.org

Table 3: Representative SPAAC Reaction Using this compound

| This compound | Strained Alkyne (2 equiv.) | Conditions | Product |

|---|---|---|---|

| Dibenzocyclooctyne (DBCO)-amine | Aqueous buffer, room temp. | Bifunctional product linking two DBCO moieties |

Exploration of Other 1,3-Dipolar Cycloadditions

The azide functional groups of this compound serve as versatile 1,3-dipoles for cycloaddition reactions, a class of pericyclic reactions that are highly valuable for the synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.orgijrpc.com These reactions, often referred to as Huisgen cycloadditions, involve the reaction of the 1,3-dipole (the azide) with a "dipolarophile," typically an alkene or an alkyne. wikipedia.orgorganic-chemistry.org The reaction is generally believed to proceed via a concerted pericyclic mechanism involving a six-electron transition state, leading to a high degree of stereospecificity. wikipedia.orgscribd.com

Reaction with Alkenes: When this compound reacts with alkenes, it can form triazoline rings. The stereochemistry of the alkene is typically retained in the product, a key feature of concerted cycloadditions. wikipedia.orgscribd.com The regioselectivity of the addition is governed by both electronic and steric factors. Frontier Molecular Orbital (FMO) theory is often used to predict the outcome, where the reaction rate is dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.orgscribd.com Electron-withdrawing groups on the alkene generally accelerate the reaction by lowering the energy of its LUMO, facilitating interaction with the azide's HOMO. organic-chemistry.org

Reaction with Alkynes: The cycloaddition with alkynes is a particularly powerful application, leading to the formation of stable 1,2,3-triazole rings. wikipedia.org This specific transformation, especially when catalyzed by copper(I), is the cornerstone of "click chemistry." researchgate.net The catalyzed version proceeds through a stepwise mechanism, which offers high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgresearchgate.net The reaction of this compound with a terminal alkyne would be expected to yield a bis-triazole adduct.

Reaction with Nitriles: Nitriles can also function as dipolarophiles, although they are generally less reactive than alkenes or alkynes. The cycloaddition of an azide with a nitrile yields a tetrazole, a five-membered ring containing four nitrogen atoms. The reactivity of the nitrile can be enhanced by the presence of electron-withdrawing groups adjacent to the cyano moiety, which increases the electrophilicity of the carbon atom. nih.gov The reaction often requires thermal conditions to proceed.

A summary of these cycloaddition reactions is presented below.

| Dipolarophile | Product Heterocycle | General Conditions |

| Alkene | Triazoline | Thermal or photochemical |

| Alkyne | 1,2,3-Triazole | Thermal or Cu(I)/Ru(II) catalysis |

| Nitrile | Tetrazole | Thermal, often requires activated nitriles |

Staudinger Ligation and Related Transformations

The azide groups of this compound can undergo the Staudinger reaction, a transformation that converts azides into amines or, more significantly, enables the formation of amide bonds through a process known as the Staudinger ligation. wikipedia.orgrsc.org The reaction is initiated by the nucleophilic attack of a phosphine (B1218219), such as triphenylphosphine (B44618), on the terminal nitrogen of the azide. wikipedia.org This step results in the formation of a phosphazide (B1677712) intermediate with the concomitant loss of dinitrogen gas (N₂). wikipedia.orgysu.am

The resulting intermediate is an aza-ylide, also known as an iminophosphorane. wikipedia.orgysu.am This species is highly reactive and serves as a linchpin for subsequent transformations.

Staudinger Reduction: In the presence of water, the iminophosphorane intermediate is hydrolyzed to yield a primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org This two-step process provides a mild and efficient method for the reduction of azides to amines. wikipedia.org

Aza-Wittig Reaction: The iminophosphorane is a key reagent in the aza-Wittig reaction. wikipedia.org Analogous to the conventional Wittig reaction, the aza-ylide reacts with carbonyl compounds, such as aldehydes and ketones, to form imines. wikipedia.orgbeilstein-journals.org This reaction is a powerful tool for constructing carbon-nitrogen double bonds and is frequently used in the synthesis of nitrogen-containing heterocycles through intramolecular variants. wikipedia.orgacs.org

Staudinger Ligation: Of significant interest in chemical biology, the Staudinger ligation is a modification of the classic reaction that creates an amide bond. ysu.ambeilstein-journals.org In this process, the phosphine reagent contains an intramolecularly-positioned ester group. After the initial formation of the aza-ylide, an intramolecular acylation occurs, followed by hydrolysis, to produce an amide and the corresponding phosphine oxide. raineslab.com A "traceless" version of this reaction has been developed where the phosphine oxide is not incorporated into the final product. rsc.orgraineslab.com The reaction of this compound in a Staudinger ligation would allow for the coupling of two molecules through the formation of stable amide linkages.

The sequence of these transformations starting from an azide is depicted below: R-N₃ + PPh₃ → [R-N=N-N-PPh₃] → R-N=PPh₃ + N₂ (Azide + Triphenylphosphine → Phosphazide Intermediate → Iminophosphorane + Dinitrogen)

The Influence of the Silicon Center on Azide Reactivity

The silicon atom in this compound, being directly bonded to the azide nitrogen, significantly modulates the reactivity of the azido (B1232118) groups through a combination of electronic and steric effects.

The electronic nature of the substituents on the silicon atom directly influences the electron density of the attached azide groups, thereby affecting their reactivity. The reactivity of azides in cycloadditions and other reactions is sensitive to the electronic properties of their substituents. researchgate.netnottingham.ac.uk

Phenyl Group: The phenyl group is generally considered to be electron-withdrawing through its inductive effect (-I), while it can be electron-donating through resonance (+R). In the case of silyl (B83357) systems, the inductive effect tends to dominate. This withdrawal of electron density can increase the electrophilicity of the azide group, potentially accelerating reactions with electron-rich partners. researchgate.net

Methyl Group: The methyl group is a classic electron-donating group through an inductive effect (+I). This effect increases the electron density on the silicon atom and, consequently, on the azide groups. This can enhance the nucleophilicity of the azide, favoring reactions where the azide acts as the nucleophile, such as in the initial step of the Staudinger reaction. wikipedia.org

Steric hindrance plays a crucial role in dictating the rate and stereochemical outcome of reactions involving this compound. numberanalytics.comnumberanalytics.com The presence of two azide groups, a phenyl group, and a methyl group around a central silicon atom creates a sterically congested environment.

This steric bulk can influence reactions in several ways:

Reaction Rate: The bulky silyl group can hinder the approach of a reactant to the azide moiety, potentially slowing down the reaction rate compared to less substituted azides. nih.govmdpi.com This is particularly relevant in bimolecular reactions like cycloadditions or the Staudinger ligation. numberanalytics.com

Regioselectivity: In 1,3-dipolar cycloadditions, steric effects, along with electronic effects, determine the regioselectivity of the addition, influencing which of the possible regioisomers is formed preferentially. wikipedia.org

Stereoselectivity: The steric demands of the diazidomethylphenylsilyl group can effectively block one face of a reacting partner, leading to a high degree of stereoselectivity. rsc.orgmdpi.com For example, in cycloadditions with prochiral alkenes, the silyl group can direct the incoming dipole to the less hindered face of the dipolarophile, resulting in the preferential formation of one diastereomer. This effect is a common strategy in asymmetric synthesis to control the formation of new stereocenters. rsc.org The significant steric hindrance can also influence the exo/endo selectivity in Diels-Alder-type reactions. nih.govmdpi.com

Reaction Kinetics and Thermodynamics Studies

Kinetics: Reaction progress kinetic analysis is a powerful tool for understanding complex reaction mechanisms. nih.gov For the reactions of this compound, kinetic studies would focus on determining rate constants, reaction orders, and activation energies.

1,3-Dipolar Cycloadditions: The rates of these reactions are highly dependent on the solvent, temperature, and the electronic nature of the dipolarophile. scribd.com Hammett studies on substituted phenyl azides have shown that electron-withdrawing groups on the azide generally increase the reaction rate constant (ρ > 0) in reactions controlled by the HOMO(dipolarophile)-LUMO(dipole) interaction. researchgate.net The reaction of silyl azides would follow similar principles, with reaction rates being tunable based on the substituents on both the silicon and the reacting partner.

Staudinger Ligation: Kinetic analyses of the Staudinger ligation have revealed that the rate-determining step can vary. ysu.am In some cases, the initial bimolecular reaction between the phosphine and the azide is rate-limiting. raineslab.com In other systems, particularly with aryl azides, the subsequent intramolecular rearrangement or cyclization step is the slowest. ysu.am A kinetic profile for the reaction of this compound would likely be complex due to the presence of two reactive azide sites.

A table summarizing representative kinetic data for related azide reactions is shown below.

| Reaction | Azide | Reactant | Second-Order Rate Constant (k₂) | Conditions |

| Staudinger Reduction | Ethyl (2-azido)acetate | Triphenylphosphine | ~0.01 M⁻¹s⁻¹ | Benzene |

| Staudinger Ligation | Benzyl Azide | Phosphine-thioester | 7.7 x 10⁻³ M⁻¹s⁻¹ | CDCl₃/H₂O |

This table presents data from representative systems to illustrate the magnitude of reaction rates. raineslab.com

Thermodynamics: The thermodynamic profile of reactions involving azides is of critical interest, partly due to the high-energy nature of the azide functional group. acs.org Organic azides are thermodynamically unstable compounds that can release significant energy upon decomposition, primarily through the liberation of nitrogen gas (N₂). nottingham.ac.uk

The cycloaddition reactions are typically exothermic, driven by the formation of more stable sigma bonds in the heterocyclic product at the expense of less stable pi bonds in the reactants. wikipedia.org

The initial step of the Staudinger reaction is also thermodynamically favorable due to the formation of the very stable N₂ molecule. wikipedia.org

Calorimetric studies on organic azides are crucial for assessing thermal stability. While specific enthalpy values for this compound are not published, the compound should be handled with care, as is prudent for all polyazido compounds. The reaction enthalpy (ΔH) for the reduction of azides is significantly negative. For example, the reaction enthalpy for a related azide reaction was found to be -31 ± 1 kJ mol⁻¹. acs.org

Advanced Applications of Diazidomethylphenylsilane in Materials Science and Organic Synthesis

Diazidomethylphenylsilane as a Cross-Linking Agent in Polymer Chemistry

The presence of two azide (B81097) functionalities allows this compound to act as an efficient cross-linking agent, enabling the formation of three-dimensional polymer networks with enhanced mechanical and thermal properties. frontiersin.orgrsc.org Cross-linking is a fundamental process in polymer chemistry that transforms linear or branched polymers into a more rigid and stable network structure. The degree of cross-linking can be tailored to control the properties of the resulting material, such as its swelling behavior and elasticity. frontiersin.org

Synthesis of Functionalized Polymers via Click Chemistry

This compound is a prime candidate for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. mdpi.comresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient route to covalently link this compound with alkyne-functionalized polymers. mdpi.comresearchgate.net This reaction is characterized by its high yield, mild reaction conditions, and tolerance to a wide variety of functional groups, making it an ideal method for creating well-defined, functionalized polymeric materials. mdpi.comnih.gov

The process involves the reaction of the diazido groups of this compound with terminal alkyne groups on polymer chains, resulting in the formation of stable triazole linkages. This approach has been widely used to synthesize a variety of polymer architectures, including block copolymers and polymer networks. nih.govnih.gov The resulting functionalized polymers can exhibit tailored properties for specific applications, such as in the development of new biomaterials or drug delivery systems. rsc.orgmdpi.com

Table 1: Key Features of Click Chemistry in Polymer Functionalization

| Feature | Description |

| High Efficiency | Reactions proceed to high conversion with minimal byproducts. mdpi.com |

| Mild Conditions | Typically performed at or near room temperature in benign solvents. mdpi.com |

| Orthogonality | The azide and alkyne groups react specifically with each other, without interfering with other functional groups present in the polymer. mdpi.com |

| Versatility | Applicable to a wide range of polymer types and functional groups. nih.gov |

Formation of Dendrimers and Hyperbranched Structures

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. rsc.orgresearchgate.net Their unique globular structure leads to properties such as low viscosity, high solubility, and the ability to encapsulate guest molecules. rsc.orgresearchgate.net this compound can serve as a core molecule or a branching unit in the synthesis of these complex structures.

In a divergent synthesis approach, successive generations of monomers can be added to the this compound core, leading to an exponential growth in the number of terminal groups. slideshare.net Alternatively, in a convergent approach, pre-synthesized dendritic wedges (dendrons) can be attached to the this compound core. researchgate.net Click chemistry is a particularly powerful tool for the efficient and controlled synthesis of dendrimers and hyperbranched polymers, allowing for the precise placement of functional groups. mdpi.com The resulting dendritic materials have potential applications in areas such as drug delivery, catalysis, and light-harvesting. nih.govbiosyn.com

Table 2: Comparison of Dendrimers and Hyperbranched Polymers

| Property | Dendrimers | Hyperbranched Polymers |

| Structure | Perfectly branched, monodisperse | Irregularly branched, polydisperse |

| Synthesis | Multi-step, laborious | Often one-pot synthesis |

| Control | Precise control over molecular weight and structure | Less control over molecular architecture |

| Applications | Drug delivery, gene therapy, molecular containers | Coatings, additives, processing aids |

This table provides a general comparison based on sources discussing dendritic structures. rsc.orgresearchgate.netslideshare.net

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. rsc.orgmdpi.com This integration can lead to materials with synergistic properties, such as the flexibility of an organic polymer combined with the mechanical strength and thermal stability of an inorganic component. mdpi.comrsc.org

This compound, with its silicon-containing core and organic functionalities, is an ideal precursor for creating such hybrid materials. Through sol-gel processes or by reacting with other organometallic precursors, it can be incorporated into an inorganic network, while its azide groups remain available for further functionalization with organic polymers via click chemistry. This allows for the creation of covalently linked organic-inorganic networks with well-defined interfaces. rsc.orgrsc.org These hybrid materials are being explored for a wide range of applications, including coatings, sensors, and biomedical devices. rsc.orgmdpi.com

Precursor for Silicon-Containing Heterocycles and Cage Compounds

The reactivity of the azide groups in this compound also makes it a valuable precursor for the synthesis of novel silicon-containing heterocycles and cage compounds. These structures are of interest for their unique electronic and structural properties and have potential applications in areas such as electronics and catalysis. rsc.orgchemistryviews.org

The thermal or photochemical decomposition of the azide groups can generate highly reactive nitrene intermediates, which can then undergo intramolecular or intermolecular reactions to form new ring systems. For example, intramolecular cyclization could lead to the formation of sila-aza-heterocycles. Furthermore, reactions with other unsaturated molecules could result in the formation of more complex cage-like structures. The synthesis of silicon-containing cage compounds is an active area of research, with new structures continually being discovered. nih.govnih.gov

Surface Functionalization and Modification

The ability to modify the surface properties of materials is crucial for a wide range of technological applications, from biocompatible implants to advanced electronic devices. This compound offers a versatile platform for the functionalization of various substrates.

Covalent Attachment to Substrates for Advanced Materials

The azide groups of this compound can be used to covalently attach the molecule to surfaces that have been pre-functionalized with alkyne groups, again utilizing the efficiency of click chemistry. This allows for the creation of a silicon-rich monolayer on the substrate. The phenyl group can further be modified to introduce other functionalities.

Alternatively, silanization reactions can be employed to attach this compound to hydroxyl-terminated surfaces, such as glass or silica. The silane (B1218182) part of the molecule reacts with the surface hydroxyl groups to form stable covalent bonds. This leaves the azide groups exposed on the surface, ready for subsequent reactions. This method of covalent attachment is a powerful tool for creating functional surfaces with tailored properties. nih.gov For example, proteins or other biomolecules can be attached to these azide-functionalized surfaces for applications in biosensors and microarrays. nih.gov

The role of this compound in advanced materials science and organic synthesis remains a highly specialized and largely undocumented area of research.

Extensive searches for the applications of the chemical compound this compound in the fields of materials science and organic synthesis, specifically concerning its integration into Sequential Infiltration Synthesis (SIS) for nanomaterial fabrication and its contributions to the construction of complex molecular architectures, have yielded no specific published research or data.

While the fundamental principles of SIS and the construction of complex molecular architectures are well-established, the specific role and utility of this compound in these advanced applications are not documented in accessible scientific literature. SIS is a technique that relies on the sequential exposure of a substrate, typically a polymer, to different chemical precursors to form a new material within the substrate. This method is used to create a variety of nanostructured materials with controlled properties. The construction of complex molecular architectures involves the precise, step-by-step assembly of molecular building blocks to create larger, intricate structures with specific functions.

The absence of research findings or any mention of this compound in these contexts prevents a detailed discussion of its specific applications, research findings, or the creation of data tables related to its use. The chemical structure of this compound, with its two azide groups and a phenyl group attached to a central silicon atom, suggests potential reactivity that could theoretically be harnessed in polymer modification or as a cross-linking agent. However, without empirical data or scholarly articles, any discussion of its role would be purely speculative and would not meet the required standards of a professional, authoritative, and scientifically accurate article.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this compound in these and other advanced applications.

Computational and Theoretical Investigations of Diazidomethylphenylsilane

Electronic Structure Analysis and Bonding Characteristics

Electronic structure analysis is fundamental to understanding a molecule's properties and reactivity. researchgate.net For diazidomethylphenylsilane, methods like Density Functional Theory (DFT) would be employed to calculate key electronic and structural parameters. knox.eduacs.org These calculations provide insight into the distribution of electrons and the nature of the chemical bonds, particularly the silicon-carbon and silicon-azide bonds which define the molecule's core characteristics.

Key areas of investigation would include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and location of these frontier orbitals determine the molecule's reactivity in processes like cycloadditions and its electronic absorption properties.

Electron Density and Charge Distribution: Mapping the electron density would reveal the polar nature of the bonds. The electronegative nitrogen atoms of the azide (B81097) groups are expected to draw electron density away from the silicon center, influencing its electrophilicity. Natural Bond Orbital (NBO) analysis would be used to quantify the charges on each atom. nottingham.ac.uk

Bonding Analysis: The nature of the Si-N and Si-C bonds would be characterized. While the Si-C bonds to the methyl and phenyl groups are stable covalent linkages, the Si-N bonds of the azide groups are more labile and are key to the compound's energetic nature. soci.org

Table 1: Illustrative Calculated Electronic Properties of this compound This table presents hypothetical data that would be generated from DFT calculations to characterize the molecule's electronic structure.

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability; localized on azide groups. |

| LUMO Energy | -1.1 eV | Indicates electron-accepting capability; localized on the phenyl ring and Si atom. |

| HOMO-LUMO Gap | 6.1 eV | Relates to chemical stability and electronic transition energy. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| NBO Charge on Si | +1.45 e | Shows the silicon atom is highly electron-deficient. |

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. acs.orgpcbiochemres.com For this compound, these methods can elucidate the mechanisms of its characteristic reactions.

Organic azides are well-known to undergo 1,3-dipolar cycloaddition reactions with unsaturated partners (dipolarophiles) like alkenes and alkynes to form five-membered heterocyclic rings. slideshare.netwikipedia.orgnumberanalytics.com Computational chemistry can model these reactions to determine their feasibility and regioselectivity. acs.orgnih.gov

Using DFT, the transition states for the reaction of this compound with a model dipolarophile, such as ethylene, would be located. The activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate. acs.org The distortion/interaction model can be used to decompose this activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. acs.org This analysis provides deeper insight into what controls the reactivity. acs.org

Table 2: Hypothetical Distortion/Interaction Analysis for the Cycloaddition of this compound with Ethylene (Energies in kcal/mol) This table illustrates how computational data can be used to compare different reaction pathways, such as the formation of two possible regioisomers.

| Parameter | Transition State 1 (TS1) | Transition State 2 (TS2) | Description |

|---|---|---|---|

| Activation Energy (ΔE‡) | 22.5 | 25.0 | Overall energy barrier for the reaction. Lower value is favored. |

| Distortion Energy (ΔEd‡) | 15.0 | 15.5 | Energy needed to deform reactants into the TS geometry. |

| Interaction Energy (ΔEi‡) | 7.5 | 9.5 | Stabilizing energy from orbital and electrostatic interactions at the TS. |

The presence of two azide groups suggests that this compound is an energetic material, prone to decomposition under thermal or photochemical stimulation with the loss of nitrogen gas (N₂). nottingham.ac.ukwiley.comnih.gov Computational modeling can predict the pathways and energy barriers for these decomposition processes. rsc.orgacs.org

Thermal Decomposition: Calculations would focus on the lowest-energy pathway for the extrusion of N₂ to form a highly reactive silyl-nitrene intermediate. The transition state for this process would be located, and its energy would determine the compound's thermal stability. mdpi.comresearchgate.net

Photochemical Decomposition: This process involves the molecule absorbing light and entering an excited electronic state. rsc.orgnih.gov Time-dependent DFT (TD-DFT) would be used to calculate the excited state potential energy surfaces. The mechanism would likely involve the population of an excited state, followed by rapid, non-radiative decay and N₂ elimination, a process that often has a lower activation barrier than the thermal pathway. researchgate.net

Table 3: Illustrative Energetic Data for Decomposition Pathways (Energies in kcal/mol) This table compares the calculated activation energies for the first N₂ loss from this compound via thermal and photochemical routes.

| Decomposition Pathway | Activation Energy (ΔE‡) | Key Intermediate |

|---|---|---|

| Thermal (Ground State) | 41.5 | Singlet Silyl-Nitrene |

| Photochemical (Excited State) | 15.0 | Excited State Azide |

Prediction of Reactivity and Selectivity

Computational chemistry allows for the prediction of how a molecule will react and where on the molecule the reaction will occur (regioselectivity). numberanalytics.comrsc.org For this compound, this is crucial for understanding its behavior in complex chemical environments.

Reactivity predictions are often based on the electronic structure data discussed in section 5.1.

Frontier Molecular Orbital (FMO) Theory: The interaction between the HOMO of one reactant and the LUMO of another governs many reactions. wikipedia.orgmdpi.com For the 1,3-dipolar cycloaddition of the azide group, the relative energies of the azide's HOMO and the dipolarophile's LUMO determine the reaction rate and regioselectivity. acs.org

Reactivity Indices: DFT can be used to calculate various reactivity descriptors. For example, the Fukui function indicates which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. This would predict, for instance, which of the two terminal nitrogens of the azide group is more likely to bond with a dipolarophile.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the details of individual molecules, molecular dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. tandfonline.comnih.govjournaldephysique.org An MD simulation of this compound would provide insights into its bulk properties and intermolecular forces. journaldephysique.org

The simulation would model a box containing many this compound molecules, calculating the forces between them and updating their positions and velocities over many small time steps. This would allow for the study of:

Condensed-Phase Structure: How the molecules pack together in a liquid or amorphous solid state.

Intermolecular Forces: The nature and strength of the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) between molecules.

Transport Properties: Calculation of properties like the diffusion coefficient, which describes how quickly the molecules move through the bulk material.

Table 4: Hypothetical Parameters from a Molecular Dynamics Simulation of Liquid this compound at 298 K This table shows typical bulk properties that can be extracted from MD simulations.

| Property | Simulated Value (Hypothetical) | Physical Meaning |

|---|---|---|

| Density | 1.15 g/cm³ | The mass per unit volume of the bulk liquid. |

| Radial Distribution Function g(r) peak | 4.5 Å | The most probable distance between the centers of mass of two neighboring molecules. |

| Self-Diffusion Coefficient | 0.8 x 10⁻⁵ cm²/s | A measure of the translational mobility of the molecules. |

Spectroscopic Property Predictions and Validation

A crucial application of computational chemistry is the prediction of spectroscopic properties. nih.gov These theoretical spectra can be compared with experimental data to confirm the identity and structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each frequency corresponds to a specific bond stretching or bending motion. The calculated IR spectrum would be expected to show strong characteristic peaks for the azide (N=N=N) asymmetric stretch around 2100 cm⁻¹. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ²⁹Si) can be calculated to predict NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. acs.org These predictions are invaluable for assigning peaks in experimental NMR spectra.

UV-Visible Spectroscopy: TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. This would help to understand the photophysical properties of the compound.

Table 5: Illustrative Comparison of Calculated and "Experimental" Spectroscopic Data This table demonstrates how theoretical predictions are used to validate experimental measurements.

| Spectroscopic Data | Assignment | Calculated Value (Hypothetical) | Experimental Value (Hypothetical) |

|---|---|---|---|

| IR Frequency | Azide Asymmetric Stretch | 2125 cm⁻¹ | 2120 cm⁻¹ |

| ¹³C NMR Shift | Methyl Carbon | -2.5 ppm | -2.1 ppm |

| ²⁹Si NMR Shift | Si(Me)(Ph)(N₃)₂ | -45.0 ppm | -43.8 ppm |

| UV-Vis λₘₐₓ | π → π* transition | 260 nm | 264 nm |

Advanced Spectroscopic and Analytical Methodologies for Research on Diazidomethylphenylsilane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organosilane compounds. For diazidomethylphenylsilane, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments would provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons (-CH₃) attached to the silicon atom would appear as a sharp singlet, deshielded by the adjacent silicon and azide (B81097) groups. The protons of the phenyl group (-C₆H₅) would exhibit complex multiplets in the aromatic region of the spectrum. The integration of these signals would confirm the ratio of methyl to phenyl protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the methyl carbon and the four unique carbons of the phenyl ring (ipso, ortho, meta, and para). The chemical shifts of these carbons are influenced by the electronegativity of the silicon and azide groups. uoi.gr

²⁹Si NMR: As silicon is the central atom, ²⁹Si NMR spectroscopy is particularly informative. The chemical shift of the silicon nucleus is highly sensitive to its electronic environment. unige.chsemanticscholar.org The presence of two electron-withdrawing azide groups and a phenyl group directly attached to the silicon would result in a characteristic chemical shift, distinguishing it from other organosilanes. rsc.orgresearchgate.netrsc.org

These NMR techniques are not only crucial for initial structural confirmation but also for monitoring reactions. For instance, changes in the chemical shifts can track the conversion of the azide groups in thermal or photochemical reactions, providing mechanistic insights into the formation of subsequent products.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃ This table contains interactive elements. Click on the headers to sort.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si-CH₃ | 0.5 - 1.0 | Singlet |

| ¹H | Si-C₆H₅ | 7.2 - 7.8 | Multiplet |

| ¹³C | Si-CH₃ | 5 - 15 | Quartet |

| ¹³C | Si-C₆H₅ (ipso) | 130 - 140 | Singlet |

| ¹³C | Si-C₆H₅ (o,m,p) | 128 - 135 | Doublet |

| ²⁹Si | Si(N₃)₂(CH₃)(Ph) | -30 to -50 | Singlet |

Vibrational Spectroscopy (IR, Raman) for Elucidating Reaction Intermediates

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. uni-siegen.deedinst.comtriprinceton.org For this compound, these methods are particularly sensitive to the characteristic vibrations of the azide functional groups.

The most prominent feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide group (-N₃), typically found in the 2100-2160 cm⁻¹ region. acs.org The corresponding symmetric stretch (νₛ) is often weaker in the IR but can be strong in the Raman spectrum. Other significant vibrations include Si-C stretching, C-H stretching of the methyl and phenyl groups, and phenyl ring deformation modes.

The complementary nature of IR and Raman spectroscopy is advantageous; vibrations that are weak in IR may be strong in Raman and vice-versa, providing a more complete vibrational profile of the molecule. This is especially useful for studying reaction intermediates. For example, upon photolysis or thermolysis, this compound is expected to lose nitrogen gas and form a highly reactive silylnitrene intermediate. The disappearance of the characteristic azide peak and the potential appearance of new bands associated with the nitrene or subsequent rearrangement products can be monitored in real-time, offering critical data for mechanistic studies. edinst.com

Table 2: Characteristic Vibrational Frequencies for this compound This table contains interactive elements. Click on the headers to sort.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| Asymmetric Stretch (νₐₛ) | -N₃ | 2100 - 2160 | Strong | Weak |

| Symmetric Stretch (νₛ) | -N₃ | 1200 - 1300 | Medium-Weak | Strong |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium | Medium |

| Si-Phenyl Stretch | Si-C₆H₅ | 1100 - 1130 | Strong | Medium |

| Si-Methyl Stretch | Si-CH₃ | 700 - 850 | Strong | Strong |

| Phenyl Ring Bend (out-of-plane) | Phenyl Ring | 690 - 770 | Strong | Weak |

Mass Spectrometry Techniques for Oligomer and Polymer Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Electron Ionization (EI) or softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed.

Under EI-MS, this compound would likely undergo significant fragmentation. wikipedia.org The molecular ion peak [M]⁺ may be observed, but prominent fragment ions resulting from the loss of azide radicals (•N₃), dinitrogen (N₂), methyl radicals (•CH₃), or the phenyl group (•C₆H₅) are expected. nih.govacs.orglibretexts.org The analysis of these fragmentation patterns can provide confirmation of the compound's structure. nih.gov

Furthermore, this compound can serve as a precursor to polymeric materials through the controlled release of nitrogen. Mass spectrometry, particularly MALDI-Time of Flight (TOF) MS, is exceptionally well-suited for the characterization of oligomeric and polymeric species. This technique can determine the molecular weight distribution of resulting polymers, identify repeating units, and provide information about the end-groups of the polymer chains.

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound (M.W. ≈ 204.3 g/mol) This table contains interactive elements. Click on the headers to sort.

| m/z Value (Hypothetical) | Ion Formula | Identity/Proposed Loss |

|---|---|---|

| 204 | [C₇H₈N₆Si]⁺ | Molecular Ion [M]⁺ |

| 176 | [C₇H₈N₄Si]⁺ | Loss of N₂ |

| 162 | [C₇H₈N₃Si]⁺ | Loss of N₃ |

| 127 | [C₆H₅SiN₃]⁺ | Loss of CH₃ and N₃ |

| 120 | [C₆H₅SiN]⁺ | Loss of 2xN₂ and CH₃ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Studies of Crystalline Derivatives and Intermediates

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this compound itself may be a liquid or an unstable solid, it is often possible to prepare stable crystalline derivatives. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering unambiguous structural proof. mdpi.com

For a crystalline derivative of this compound, X-ray diffraction would reveal the geometry around the central silicon atom, which is expected to be tetrahedral. It would also detail the orientation of the phenyl and methyl groups and the precise geometry of the azide substituents. mdpi.com Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as van der Waals forces or other non-covalent interactions, which govern the solid-state properties of the material. researchgate.netnih.gov This technique is also invaluable for characterizing stable reaction intermediates or final products that can be isolated as single crystals.

Table 4: Plausible Crystallographic Data for a Derivative of this compound This table contains interactive elements. Click on the headers to sort.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

| Bond Length Si-N (Å) | 1.75 |

| Bond Length Si-C (methyl) (Å) | 1.85 |

| Bond Length Si-C (phenyl) (Å) | 1.87 |

| Bond Angle N-Si-N (°) | 108.0 |

| Bond Angle C-Si-C (°) | 110.5 |

Time-Resolved Spectroscopy for Studying Transient Species (e.g., Nitrenes)

The photochemistry of azides is characterized by the formation of highly reactive nitrene intermediates. nih.gov Time-resolved spectroscopic techniques, such as laser flash photolysis (LFP), are essential for the direct detection and study of these short-lived species. nih.gov

Upon UV irradiation, this compound is expected to extrude a molecule of N₂ to form the corresponding methylphenylsilylnitrene in its singlet state. This transient species can be detected by its characteristic absorption spectrum, typically in the UV-visible region. Time-resolved spectroscopy allows for the measurement of the nitrene's lifetime, which is typically on the timescale of nanoseconds to microseconds, and the kinetics of its subsequent reactions, such as intersystem crossing to the triplet state, insertion reactions, or rearrangements. By varying solvents or adding trapping agents, detailed mechanistic information about the reactivity of the silylnitrene can be obtained. nih.govnih.gov

Table 5: Anticipated Properties of Transient Species from this compound This table contains interactive elements. Click on the headers to sort.

| Transient Species | Method of Generation | Detection Method | λₘₐₓ (nm) (Hypothetical) | Lifetime (Hypothetical) |

|---|---|---|---|---|

| Singlet Methylphenylsilylnitrene | Laser Flash Photolysis | Transient UV-Vis Absorption | 350 - 450 | 10 - 100 ns |

| Triplet Methylphenylsilylnitrene | Intersystem Crossing | Transient UV-Vis Absorption | 300 - 400 | > 1 µs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.